4-Aminoquinazoline-7-carboxamide
Overview
Description
4-Aminoquinazoline-7-carboxamide is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of 4-Aminoquinazoline-7-carboxamide are the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the 5-lipoxygenase-activating protein (FLAP) . EGFR is a receptor that, when activated, triggers a series of cellular responses including cell proliferation and survival. FLAP is involved in the synthesis of leukotrienes, which are lipid mediators involved in inflammatory responses .
Mode of Action
This compound interacts with its targets by inhibiting their function. It inhibits the phosphorylation of EGFR tyrosine kinase, which is a crucial step in the activation of the receptor . It also inhibits FLAP, thereby reducing the production of leukotrienes .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase phosphorylation by this compound affects the downstream signaling pathways that are involved in cell proliferation and survival . The inhibition of FLAP affects the leukotriene synthesis pathway, leading to a reduction in inflammatory responses .
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be influenced by various factors such as the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
The inhibition of EGFR tyrosine kinase by this compound can lead to a decrease in cell proliferation and an increase in cell death, which can be beneficial in the treatment of cancers where EGFR is overexpressed . The inhibition of FLAP can lead to a reduction in inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, which can affect the efficacy and safety of the drug . .
Biochemical Analysis
Biochemical Properties
4-Aminoquinazoline-7-carboxamide has been found to interact with various enzymes and proteins . It has been used as a starting point for the design of inhibitors, showing its potential role in biochemical reactions
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are currently under study. Preliminary results suggest that it has potential for use in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinazoline-7-carboxamide typically involves the cyclocondensation of carboxylic acid derivatives. One common method is the reaction of 2-aminobenzamide with formamide under acidic conditions to yield the desired quinazoline derivative . Another approach involves the oxidation of quinazolines and the cyclization of disubstituted thioureas .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the reaction of N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with amines under microwave irradiation, resulting in high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-Aminoquinazoline-7-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with similar applications in cancer therapy.
Lapatinib: A dual inhibitor of EGFR and HER2, used in breast cancer treatment.
Uniqueness: 4-Aminoquinazoline-7-carboxamide is unique due to its specific structural modifications that enhance its binding affinity and selectivity for EGFR tyrosine kinases. This makes it a valuable scaffold for the development of targeted anticancer therapies .
Properties
IUPAC Name |
4-aminoquinazoline-7-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-8-6-2-1-5(9(11)14)3-7(6)12-4-13-8/h1-4H,(H2,11,14)(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBUDRGWFJDYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=CN=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-92-8 | |
Record name | 4-aminoquinazoline-7-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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